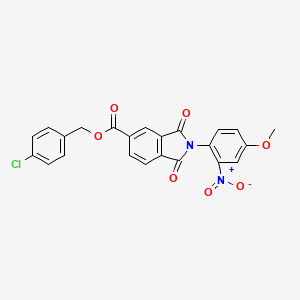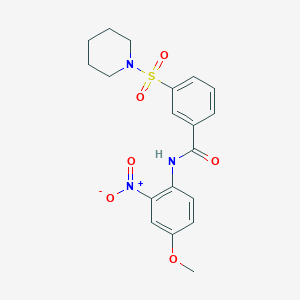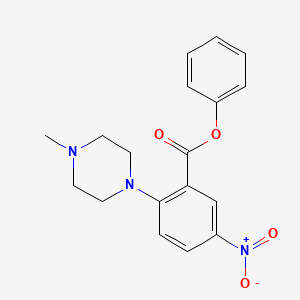![molecular formula C18H18BrN3O3 B4011665 (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4011665.png)
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Übersicht
Beschreibung
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone, also known as BPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BPNM is a yellow crystalline powder that has a molecular formula of C20H20BrN3O3.
Wirkmechanismus
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone exerts its inhibitory activity through the formation of a covalent bond with the active site of the targeted enzyme, leading to the inhibition of its activity. This mechanism of action has been studied extensively using molecular docking and enzymatic assays, and it has been shown to be highly selective and potent.
Biochemical and Physiological Effects:
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has been shown to have a range of biochemical and physiological effects. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase can lead to improved cognitive function and memory retention. Additionally, its inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, resulting in improved mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for studying the inhibition of enzymes. However, its synthesis process is complex and requires several steps, making it challenging to produce in large quantities. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone can be used as a scaffold for the development of new enzyme inhibitors with improved potency and selectivity. Furthermore, its potential applications in material science, such as the development of new sensors and catalysts, are also being explored.
Conclusion:
In conclusion, (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against enzymes involved in the degradation of neurotransmitters makes it an ideal candidate for the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has been extensively studied for its potential applications in medicinal chemistry. Research has shown that (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters, and their inhibition can lead to the accumulation of these neurotransmitters, resulting in improved cognitive function and mood regulation.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-20-8-10-21(11-9-20)17-7-6-15(22(24)25)12-16(17)18(23)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZAVKYSJQFZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{benzyl[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B4011582.png)

![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4011599.png)
![(4aS*,8aS*)-2-[2-(2-hydroxyethoxy)benzyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4011608.png)
![4-[(4-hydroxypiperidin-1-yl)methyl]-N-(4-methoxy-3,5-dimethylphenyl)benzamide](/img/structure/B4011614.png)

![(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B4011626.png)





![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4011676.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011691.png)